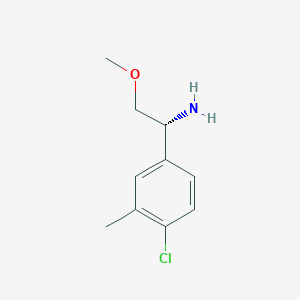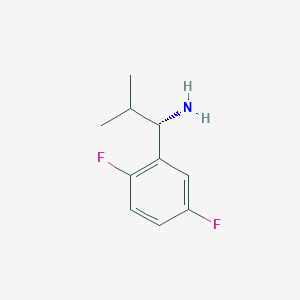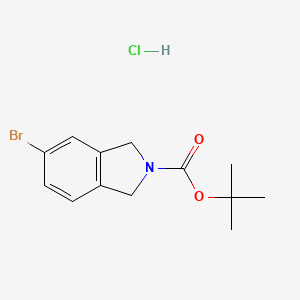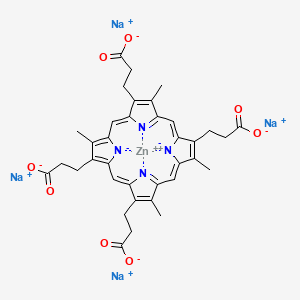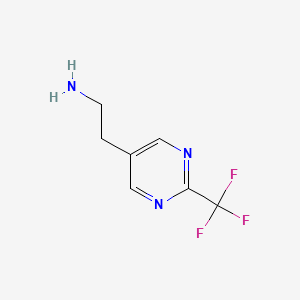
2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and an ethanamine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Applications De Recherche Scientifique
2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-(trifluoromethyl)pyrimidin-5-yl)methanamine: Similar structure but with a methanamine group instead of an ethanamine group.
Uniqueness
2-(2-(Trifluoromethyl)pyrimidin-5-YL)ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine group on the pyrimidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanamine group provides a site for further functionalization and interaction with biological targets .
Propriétés
Numéro CAS |
944899-29-0 |
|---|---|
Formule moléculaire |
C7H8F3N3 |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-3-5(1-2-11)4-13-6/h3-4H,1-2,11H2 |
Clé InChI |
KNMDJXZHOFLGEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


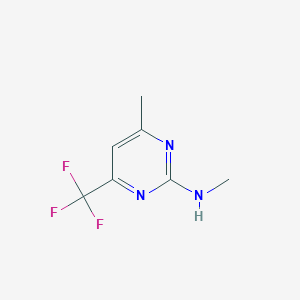

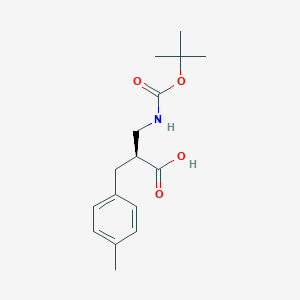
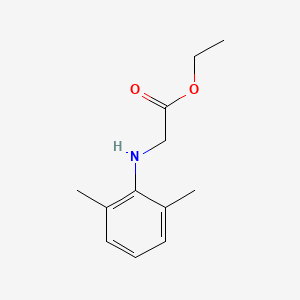
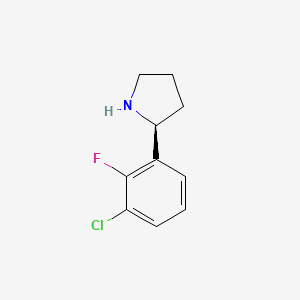
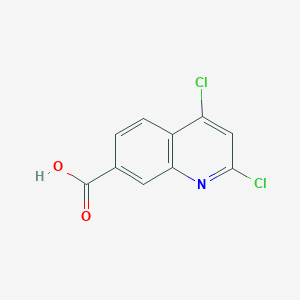
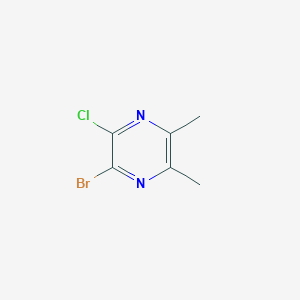
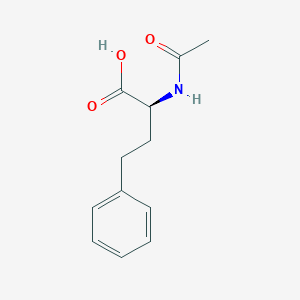
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
